![molecular formula C6H7BrClFN2 B578285 (3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride CAS No. 1257535-21-9](/img/structure/B578285.png)
(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride
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Description
(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride, also known as 3-BFMAH, is a small organic molecule with a variety of uses in scientific research. It is a versatile compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and biochemistry. 3-BFMAH has been studied for its ability to act as a substrate for various enzymes and for its potential use in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Biological Applications
- The compound (3-Bromo-5-fluoropyridin-2-yl)methanamine has been synthesized and evaluated for its potential antibacterial and antifungal activities, showcasing acceptable results in preliminary tests. This indicates its utility in the development of new antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).
Chemical Synthesis and Intermediate Applications
- Efficient synthetic pathways have been explored for related compounds, such as the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent receptor antagonists. Such synthetic routes highlight the compound's role as a valuable intermediate in medicinal chemistry, potentially applicable to (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride as well (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Halogen-Rich Intermediate for Synthesis
- The compound's structural analogs, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been used as halogen-rich intermediates for synthesizing pentasubstituted pyridines, demonstrating its potential as a versatile building block in organic synthesis (Yong-Jin Wu, Gerard J Porter, David B. Frennesson, M. Saulnier, 2022).
Chemoselective Functionalization
- Studies on the chemoselective functionalization of related pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, reveal the potential for selective substitution reactions, which could be applicable to this compound for the development of targeted chemical syntheses (Bryan W Stroup, Paul V Szklennik, Cornelia J Forster, Michael H Serrano-Wu, 2007).
properties
IUPAC Name |
(3-bromo-5-fluoropyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYLODHOBQNZEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694187 |
Source
|
Record name | 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257535-21-9 |
Source
|
Record name | 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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